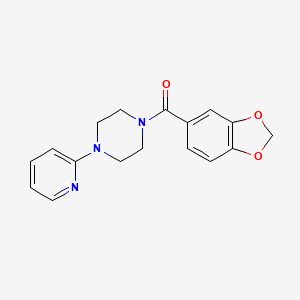

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine

Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine is a synthetic piperazine derivative characterized by a 1,3-benzodioxole moiety linked via a carbonyl group to a piperazine ring, which is further substituted at the 4-position with a 2-pyridinyl group.

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-17(13-4-5-14-15(11-13)23-12-22-14)20-9-7-19(8-10-20)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFUGBGUPBNWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring and finally the attachment of the pyridinyl group. Key reagents often include benzodioxole derivatives, piperazine, and pyridine-based compounds. Reaction conditions may involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties, highlighting differences and similarities with the target compound:

Key Structural and Functional Comparisons:

Benzodioxol vs. In contrast, propenone-linked analogs (e.g., ) introduce conformational rigidity, which may restrict binding to specific targets.

Pyridinyl vs. Other Heterocyclic Substitutents

- The 2-pyridinyl group in the target compound offers hydrogen-bonding capability via its nitrogen atom, unlike phenyl (e.g., ) or furylmethyl (e.g., ) substituents. Pyridinyl’s π-deficient nature may also facilitate distinct binding interactions compared to electron-rich groups like methoxyphenyl (e.g., ).

Pharmacological Implications Cytotoxicity: Benzhydryl-piperazine derivatives (e.g., ) exhibit broad anticancer activity, suggesting that bulky substituents enhance cytotoxicity. Receptor Selectivity: 5-HT₁A antagonists (e.g., ) highlight the importance of substituent bulk and polarity in receptor binding. The target compound’s benzodioxol group may confer selectivity for enzymes like monoamine oxidases or cytochrome P450 isoforms, as seen in related benzodioxol-containing drugs .

Metabolic Stability

- Fluorinated (e.g., ) or carbothioamide (e.g., ) analogs demonstrate strategies to resist oxidative metabolism. The target compound lacks such groups, suggesting it may undergo faster hepatic clearance unless stabilized by the pyridinyl ring’s electron-withdrawing effects.

Biological Activity

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-pyridinyl)piperazine, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 272.30 g/mol. The compound features a piperazine ring substituted with a benzodioxole and pyridine moiety, contributing to its unique biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| LogP | 2.45 |

| Solubility | Soluble in DMSO |

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit notable antitumor properties. In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Reduction in cell viability by approximately 60% at a concentration of 10 µM.

- Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Table: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

This compound also exhibits neuropharmacological effects, showing potential as an anxiolytic and antidepressant agent. Animal studies have indicated that it enhances serotonergic activity in the brain.

Behavioral Studies

In rodent models, the compound was tested for anxiety-like behavior using the elevated plus maze (EPM) test:

- Significant increase in time spent in the open arms compared to control groups.

- Reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Neurotransmitter Levels : It influences the levels of serotonin and norepinephrine, contributing to its neuropharmacological effects.

- Antioxidant Properties : Exhibits scavenging activity against free radicals, which may play a role in its anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.